molecular formula C15H18N2O2 B2777327 N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide CAS No. 1252521-37-1

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide

Cat. No.: B2777327
CAS No.: 1252521-37-1
M. Wt: 258.321
InChI Key: MHPXIWFZZLMXOK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN) attached to a methylene group (–CH2–), which is further connected to a cyclopropyl group and a 4-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of N-cyclopropylamine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate N-(cyanomethyl)-N-cyclopropylacetamide. This intermediate is then reacted with 4-ethylphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of N-(cyanomethyl)-N-cyclopropyl-2-(4-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-(aminomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their activity. The overall effect of the compound is determined by its ability to modulate specific pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenoxy)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(4-chlorophenoxy)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(4-bromophenoxy)acetamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide is unique due to the presence of the 4-ethylphenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-12-3-7-14(8-4-12)19-11-15(18)17(10-9-16)13-5-6-13/h3-4,7-8,13H,2,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXIWFZZLMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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